3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The structure–activity relationship (SAR) of these compounds has been studied, revealing the influence of steric factors on biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by the introduction of heteroatomic fragments . These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Polymer Synthesis and Characterization
- A study by Xiaolong Wang et al. (2006) discusses the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, demonstrating applications in the creation of materials with good thermal stability and mechanical properties (Wang et al., 2006).
Organic Synthesis and Cycloadditions
- Michael L. Davis et al. (1992) explored reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, highlighting a versatile approach to constructing complex nitrogen-containing heterocycles (Davis et al., 1992).
Photocatalytic Degradation Studies
- C. Maillard-Dupuy et al. (1994) investigated the TiO2 photocatalytic degradation of pyridine, shedding light on environmental applications such as the breakdown of toxic chemicals in water (Maillard-Dupuy et al., 1994).
Conducting Polymer Research
- G. Sotzing et al. (1996) synthesized conducting polymers from low oxidation potential monomers based on pyrrole, contributing to the development of materials with potential electronic applications (Sotzing et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-13-4-3-5-14(10-13)17(21)20-9-7-15(12-20)22-16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIJGBQIQFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.